N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
This compound is a triazine-quinazolinone hybrid featuring a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups at positions 4 and 6, respectively. The methyl group at the triazine-2-yl position is further linked to a 2-(4-oxoquinazolin-3(4H)-yl)acetamide moiety.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-29-19-23-15(22-18(24-19)25-8-4-5-9-25)10-20-16(27)11-26-12-21-14-7-3-2-6-13(14)17(26)28/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOURHUGSGQKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O2, with a molecular weight of 378.4 g/mol. Its structure incorporates a triazine ring, a pyrrolidine moiety, and a quinazoline derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2034516-33-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
Biological Activity Studies
Recent studies have explored the biological activities of this compound in various contexts:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
- A549 Lung Cancer Cells : Exhibited an IC50 value of approximately 0.009 µM, indicating potent inhibitory effects on cell proliferation.
Antimicrobial Effects
Research indicates that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : Various strains were subjected to assays demonstrating effective inhibition at low concentrations.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on A549 lung cancer cells.
- Findings : The compound showed significant inhibition of cell growth compared to control groups.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : Demonstrated effective inhibition with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that incorporates both triazine and quinazoline moieties. Its molecular formula is with a molecular weight of approximately 345.36 g/mol. The structural features contribute to its biological activity, particularly its interaction with various receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant anticancer properties. The quinazoline derivative has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. For instance, research has demonstrated that certain quinazoline derivatives can effectively target the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells .
Neurological Applications
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have explored its effects on cholinergic systems, indicating that it may serve as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which are critical in Alzheimer's disease pathology . The modulation of these enzymes can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases.
Antimicrobial Properties
Preliminary investigations have also suggested antimicrobial activity for this compound. Its structural components allow it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death . This property opens avenues for developing new antibiotics amid rising resistance against conventional drugs.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that include the formation of the triazine core followed by the introduction of the quinazoline moiety. Structure-activity relationship studies have been crucial in optimizing the compound's efficacy and selectivity towards specific biological targets .
Case Study: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency . The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through caspase activation.
Case Study: Neurological Impact
A study assessing the effects of this compound on cognitive function in rodent models revealed significant improvements in memory retention and learning capabilities when administered at optimized doses . Behavioral tests showed enhanced performance in maze navigation tasks compared to control groups treated with placebo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are outlined below:
Key Differentiators:
Substituent Diversity: The target compound’s 4-oxoquinazolin-3(4H)-yl group distinguishes it from analogs with pyridazinone () or oxazepine () moieties. This may enhance selectivity for tyrosine kinase targets compared to pyridazinone derivatives .
Stability Profile: Unlike the acid/base-stable dimethylamino-benzylidene derivatives (), the target compound’s methoxy and pyrrolidine groups may confer distinct pH-dependent stability, though experimental data are lacking.
Solubility: The cyclopropylacetamide in improves solubility in organic solvents, whereas the target compound’s polar quinazolinone and pyrrolidine groups may favor aqueous solubility .
Research Findings and Hypotheses
- Synthetic Challenges : and highlight the stability of triazine derivatives under harsh conditions, implying that the target compound may require optimized reaction protocols to prevent decomposition during synthesis .
- Antimicrobial Activity : Pyrrolidin-1-yl-substituted triazines in exhibit moderate antibacterial effects against S. aureus, suggesting the target compound could share this activity .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis involves multi-step reactions starting with functionalized triazine cores. For example, coupling 3-{4-amino-6-[(4-dimethylaminobenzylidene)amino]-[1,3,5]triazin-2-yl} intermediates with acetamide precursors under acidic or basic conditions. Key intermediates include chlorinated triazine derivatives and morpholine-substituted acetamides. Characterization via NMR (1H/13C), IR spectroscopy, and elemental analysis is critical at each step to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Focus on methoxy protons (δ 3.8–4.0 ppm) and pyrrolidine ring protons (δ 1.6–2.5 ppm) to confirm substitution patterns.
- IR : Identify carbonyl stretches (1650–1750 cm⁻¹) from the triazine and quinazolinone moieties.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS).
- Elemental Analysis : Verify stoichiometric ratios of C, H, N .
Advanced Research Questions
Q. How can reaction yields be optimized if low conversion occurs during the final coupling step?
Use Design of Experiments (DoE) to systematically test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, highlights that adjusting HCl/NaOH concentrations during coupling can mitigate unreacted starting material. Flow chemistry setups (e.g., continuous reactors) improve reproducibility and scalability by maintaining precise reaction conditions .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., inconsistent antimicrobial results)?
- Standardize assay protocols (e.g., microbial strain selection, inoculum size).
- Validate compound stability in assay media using HPLC to detect degradation products.
- Perform dose-response curves across multiple replicates to assess potency variability.
- Cross-reference with structurally analogous compounds (e.g., ’s pyrimidine derivatives) to identify structure-activity trends .
Q. What computational methods predict binding interactions with enzymatic targets like kinases?
- Molecular Docking (AutoDock Vina, Glide) models interactions between the triazine/quinazolinone moieties and active sites.
- Molecular Dynamics (MD) Simulations (AMBER, GROMACS) assess binding stability over time.
- Validate predictions with mutagenesis studies targeting residues involved in hydrogen bonding or π-π stacking .
Q. What strategies mitigate solubility challenges in in vitro studies?
- Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Modify the triazine core with hydrophilic groups (e.g., hydroxyl or amine substituents) while monitoring activity retention.
- Pre-formulate the compound as a cyclodextrin complex for improved bioavailability .
Data Analysis & Experimental Design
Q. How can researchers statistically analyze dose-response data for robust IC50 determination?
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs.
- Use principal component analysis (PCA) to identify structural features correlating with activity .
Q. What controls are essential in stability studies under varying pH conditions?
- Include negative controls (vehicle-only solutions) to exclude solvent effects.
- Use LC-MS/MS to quantify degradation products in acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers.
- Reference ’s protocol for isolating unreacted starting material under extreme pH .
Mechanistic & Functional Studies
Q. What enzymatic assays are suitable for probing kinase inhibition potential?
Q. How can metabolic stability be assessed in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
